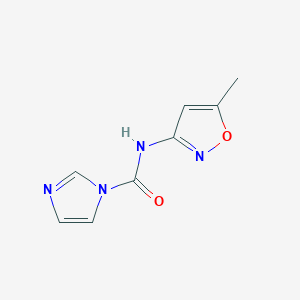
4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has an ethoxy group (–O–CH2CH3), a fluoro group (–F), a thiophenyl group (a five-membered ring containing four carbon atoms and a sulfur atom), and a pyridinyl group (a six-membered ring containing five carbon atoms and a nitrogen atom). The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and aromatic rings. These groups would likely contribute to the overall stability of the molecule. The presence of the aromatic rings (thiophene and pyridine) would likely make the molecule relatively flat and rigid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the ethoxy and fluoro groups might increase its polarity and therefore its solubility in polar solvents. The presence of the aromatic rings might contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Photodynamic Therapy Applications
Zinc Phthalocyanine Derivatives :
- New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Fluorescent Probes for Environmental and Biological Sciences
Thiophenol Detection :
- A new fluorescent probe based on benzenesulfonamide has been developed for the selective discrimination of thiophenols over aliphatic thiols. This probe displays high selectivity and sensitivity, with potential applications in environmental and biological sciences for detecting thiophenols in water samples (Wang et al., 2012).
Corrosion Inhibition
Piperidine Derivatives :
- Piperidine derivatives, including benzenesulfonamide compounds, have been studied for their adsorption and corrosion inhibition properties on iron surfaces. These studies involve quantum chemical calculations and molecular dynamics simulations to predict the inhibition efficiencies of these compounds, which can be relevant for applications in materials science and engineering (Kaya et al., 2016).
Carbonic Anhydrase Inhibitory Effects
Hydrazinylbenzenesulfonamides :
- A series of 4-(2-substituted hydrazinyl)benzenesulfonamides have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase I and II isoenzymes. These compounds show potent inhibitory activity, suggesting potential for therapeutic applications in conditions where carbonic anhydrase activity modulation is beneficial (Gul et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-2-24-17-6-5-15(10-16(17)19)26(22,23)21-11-13-4-3-8-20-18(13)14-7-9-25-12-14/h3-10,12,21H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPJUPNNEBJBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2832305.png)

![2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2832307.png)
![3-[4-(4-Methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B2832308.png)


![N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2832317.png)
![N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-2-carboxamide](/img/structure/B2832318.png)
![N-[[1-(2-Propan-2-yloxyethyl)indazol-3-yl]methyl]prop-2-enamide](/img/structure/B2832320.png)

